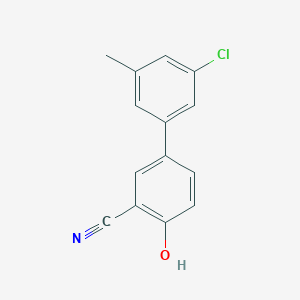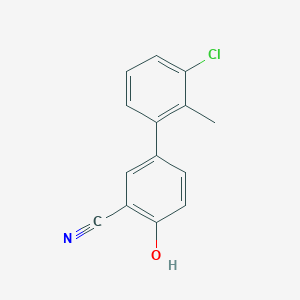
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95%
Overview
Description
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% (4-CMP-2-CN) is a phenolic compound derived from the aromatic hydrocarbon benzene. It is a white crystalline solid with a melting point of 69-71°C and a boiling point of 285-286°C. 4-CMP-2-CN is a versatile reagent that is used in a variety of applications, including chemical synthesis, scientific research, and laboratory experiments.
Mechanism of Action
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is a nucleophile that is capable of forming covalent bonds with electrophiles. In the presence of an electrophile, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% undergoes a nucleophilic substitution reaction in which the chlorine atom of the phenol ring is replaced by the electrophile. The resulting product is a new compound that contains the electrophile in place of the chlorine atom.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes, respectively. 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% has also been demonstrated to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% has been found to be a potent antioxidant, with the ability to scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is a versatile and widely used reagent in laboratory experiments. It is relatively inexpensive and easy to obtain and is stable under a variety of conditions. Additionally, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is relatively safe to use, as it is not volatile or flammable. However, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is not suitable for use in reactions involving strong acids or bases, as it is susceptible to hydrolysis.
Future Directions
The potential applications of 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% are numerous and varied. In the future, it may be used in the synthesis of new and improved polymers, pharmaceuticals, and other compounds. Additionally, it may be used in the development of new and improved drugs, dyes, and pigments. Furthermore, it may be used in the development of new and improved antioxidants and other compounds with therapeutic potential. Finally, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% may be used in the development of new and improved materials for use in industrial applications.
Synthesis Methods
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is synthesized through a two-step process that involves the reaction of 3-chloro-5-methylphenol with sodium cyanide and then the addition of sodium hydroxide. In the first step, 3-chloro-5-methylphenol is mixed with sodium cyanide and heated to a temperature of 100-120°C until a homogeneous solution is formed. In the second step, the reaction mixture is cooled to room temperature and then sodium hydroxide is added to the reaction mixture. The reaction mixture is then stirred until the desired product is obtained.
Scientific Research Applications
4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the synthesis of polymers, polyols, polysaccharides, and other compounds. 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is also used in the synthesis of dyes, pigments, pharmaceuticals, and other compounds. Additionally, 4-(3-Chloro-5-methylphenyl)-2-cyanophenol, 95% is used in the synthesis of polymers for use in the production of paints, coatings, and other materials.
properties
IUPAC Name |
5-(3-chloro-5-methylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-11(7-13(15)5-9)10-2-3-14(17)12(6-10)8-16/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHAKVDQHVZYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684806 | |
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-methylphenyl)-2-cyanophenol | |
CAS RN |
1262003-46-2 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-chloro-4-hydroxy-5′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Chloro-4-hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















